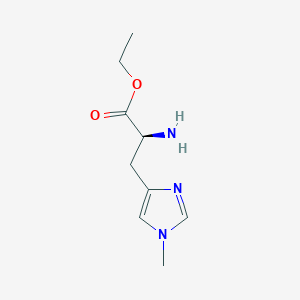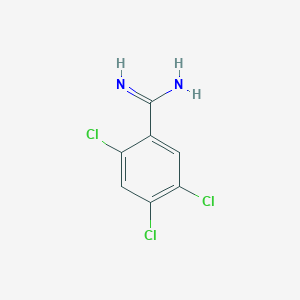
2,4,5-Trichlorobenzimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trichlorobenzimidamide is a chemical compound that belongs to the class of benzimidamides It is characterized by the presence of three chlorine atoms attached to the benzene ring at positions 2, 4, and 5, and an amidine group attached to the benzimidazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorobenzimidamide typically involves the reaction of 2,4,5-trichlorobenzonitrile with ammonia or an amine under specific conditions. One common method is the reaction of 2,4,5-trichlorobenzonitrile with ammonia in the presence of a catalyst such as palladium on carbon, under hydrogenation conditions. The reaction is carried out at elevated temperatures and pressures to facilitate the conversion of the nitrile group to the amidine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity.
化学反应分析
Types of Reactions
2,4,5-Trichlorobenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the amidine group to an amine or other reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms such as 2,4,5-trichloroaniline.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
科学研究应用
2,4,5-Trichlorobenzimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
作用机制
The mechanism of action of 2,4,5-Trichlorobenzimidamide involves its interaction with specific molecular targets and pathways. The amidine group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2,4,5-Trichloropyrimidine: A compound with a similar structure but with a pyrimidine ring instead of a benzimidazole core.
2,4,5-Trichlorophenoxyacetic acid: A herbicide with three chlorine atoms attached to a phenoxyacetic acid structure.
Uniqueness
2,4,5-Trichlorobenzimidamide is unique due to its specific arrangement of chlorine atoms and the presence of an amidine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C7H5Cl3N2 |
|---|---|
分子量 |
223.5 g/mol |
IUPAC 名称 |
2,4,5-trichlorobenzenecarboximidamide |
InChI |
InChI=1S/C7H5Cl3N2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H3,11,12) |
InChI 键 |
AVHVWUJMOPCLMI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine](/img/structure/B12446751.png)
![Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride](/img/structure/B12446757.png)
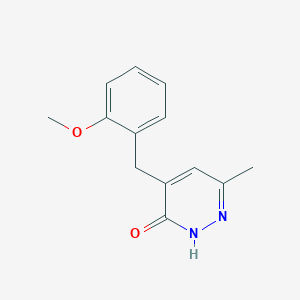
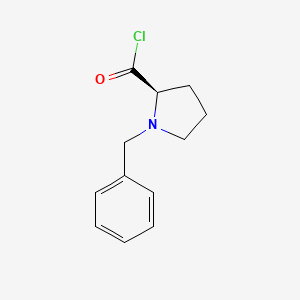
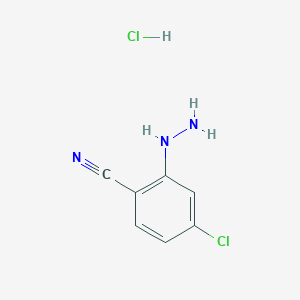
![[5-[(1S,2S)-1,2-dihydroxy-2-[(6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-5,8,14,17,23-pentaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]ethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B12446790.png)
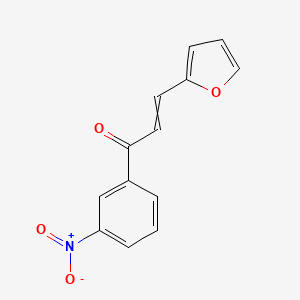
![N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12446813.png)
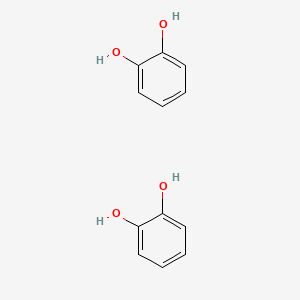
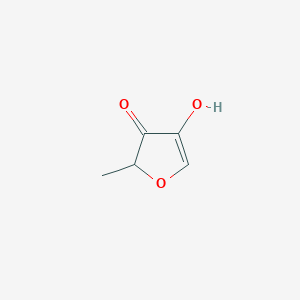
![7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446824.png)
